

Application Note: Analysis of Mauritianin by High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: Mauritianin

Cat. No.: B1250748

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of **Mauritianin**, a flavonoid glycoside with significant pharmacological potential.^{[1][2]} The described protocol is applicable to researchers in natural product chemistry, pharmacology, and drug development for the analysis of **Mauritianin** in plant extracts and purified samples. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity.

Introduction

Mauritianin (kaempferol-3-O- α -L-rhamnopyranosyl-(1 \rightarrow 2)-[α -L-rhamnopyranosyl-(1 \rightarrow 6)]- β -D-galactopyranoside) is a complex flavonoid glycoside found in various plant species, including those of the *Astragalus* genus.^{[1][2]} Flavonoids and their glycosides are of great interest to the pharmaceutical industry due to their diverse biological activities.^[3] Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of these compounds in research and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoids due to its high separation efficiency and sensitivity.^[4] This document provides a comprehensive protocol for the analysis of **Mauritianin** using a standard HPLC system equipped with a Diode Array Detector (DAD).

Experimental Materials and Reagents

- **Mauritianin** reference standard (>95% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)^[2]
- Water (HPLC grade or ultrapure)
- Formic acid (or acetic acid) (analytical grade)^{[4][5]}
- Plant material (e.g., dried and powdered leaves of Astragalus species)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

- Binary or quaternary pump
- Autosampler
- Column oven
- Diode Array Detector (DAD) or UV-Vis detector
- Data acquisition and processing software

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation of **Mauritianin**.

Parameter	Condition
Column	Reversed-phase C18, 250 mm x 4.6 mm, 5 μ m particle size
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient Program	See Table 2
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	350 nm (or DAD scan 200-400 nm)
Injection Volume	10 μ L

Gradient Elution Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
20.0	60	40
25.0	40	60
30.0	10	90
35.0	10	90
35.1	90	10
40.0	90	10

Protocols

Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Mauritianin** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

- Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

Sample Preparation (from Plant Material)

- Extraction: Weigh 1.0 g of dried, powdered plant material into a flask. Add 20 mL of 70% aqueous methanol.
- Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
- Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
- Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
- Injection: The filtered extract is now ready for injection into the HPLC system.

Method Validation Parameters

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.^[1] Key validation parameters are summarized below.

Parameter	Specification
Linearity	A linear relationship between concentration and peak area with a correlation coefficient (r^2) > 0.995.
Precision (RSD%)	Intraday and interday precision with a Relative Standard Deviation (RSD) of < 2%. ^[4]
Accuracy (% Recovery)	Recovery of Mauritianin from spiked samples should be within 95-105%.
Limit of Detection (LOD)	The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ)	The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

Data Presentation

The quantitative data for the analysis of **Mauritianin** should be presented in clear and concise tables.

Table 1: Chromatographic Data for **Mauritianin**

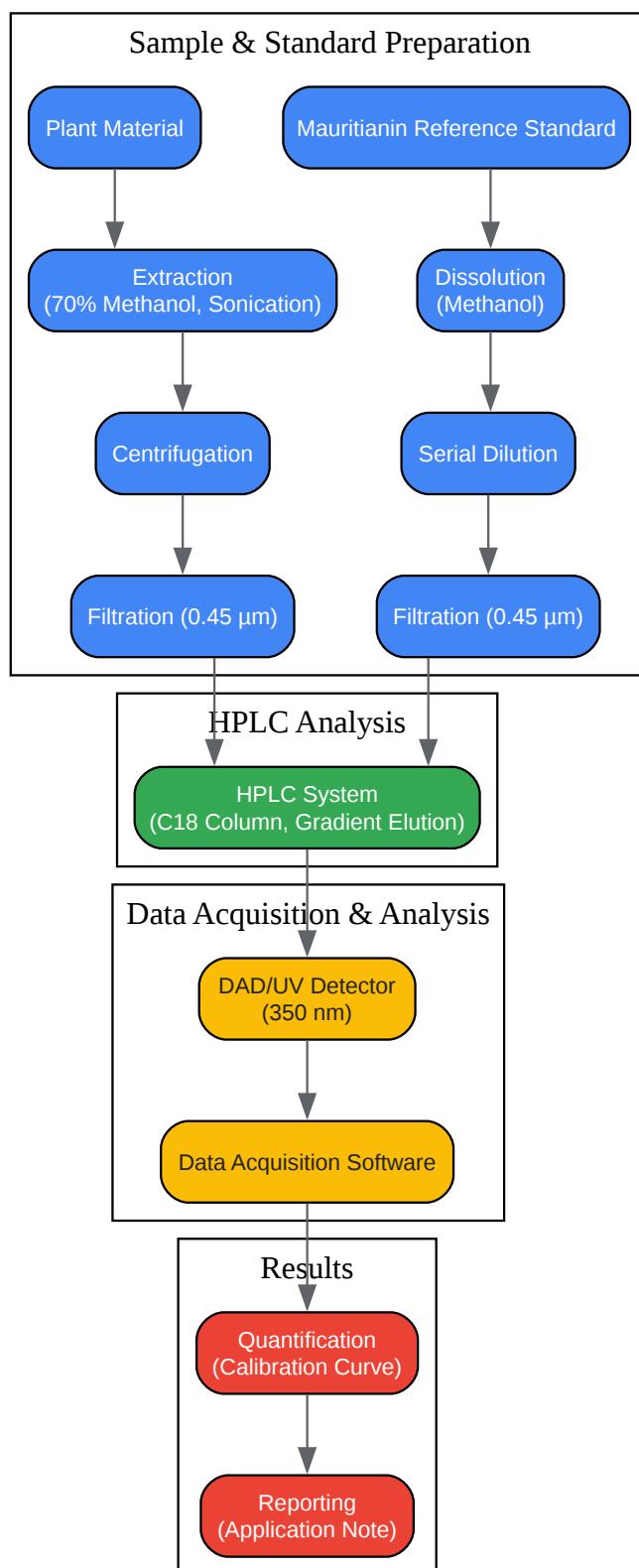
Compound	Retention Time (min)	λ_{max} (nm)
Mauritianin	Approx. 18-22	265, 350

Table 2: Method Validation Summary

Parameter	Result
Linearity Range ($\mu\text{g/mL}$)	1 - 100
Correlation Coefficient (r^2)	> 0.999
Intraday Precision (RSD%)	< 1.5%
Interday Precision (RSD%)	< 2.0%
Accuracy (% Recovery)	98.5 - 102.3%
LOD ($\mu\text{g/mL}$)	0.1
LOQ ($\mu\text{g/mL}$)	0.3

Visualizations

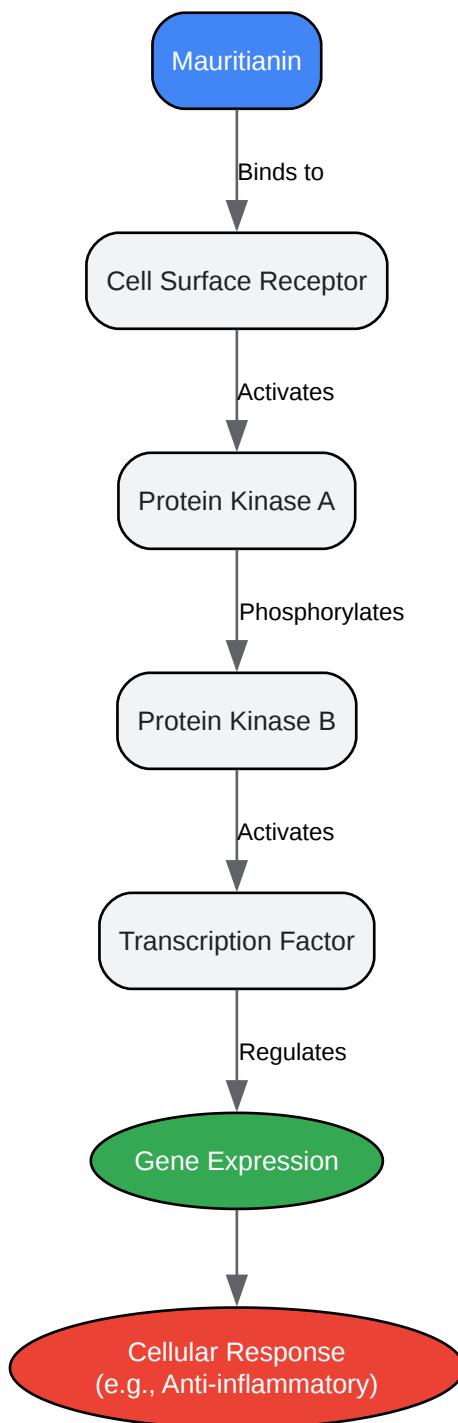
Experimental Workflow for HPLC Analysis of Mauritianin

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Caption: Workflow for the HPLC analysis of **Mauritianin**.

Signaling Pathway (Placeholder for illustrative purposes)

While a signaling pathway is not directly applicable to an HPLC method, the following diagram illustrates a hypothetical interaction of **Mauritianin** with a cellular pathway, as might be investigated in subsequent pharmacological studies.



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Caption: Hypothetical signaling pathway of **Mauritianin**.

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References

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